molecular formula C15H16N4O B2841861 5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole CAS No. 1645543-97-0

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole

Katalognummer B2841861
CAS-Nummer: 1645543-97-0
Molekulargewicht: 268.32
InChI-Schlüssel: FEPWQUSKLIEQNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole, also known as PPOP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the medical field. PPOP belongs to the class of oxadiazole derivatives, which have been studied for their biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. In

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

  • Novel Limonene and Citral Based Oxadiazoles for Antiepileptic Activity : A study by Rajak et al. (2013) synthesized oxadiazoles with limonene and citral for potential antiepileptic applications. They conducted tests using electroshock and pentylenetetrazole models and investigated neurotoxicity through the rotorod test. The study aimed to understand the relationship between structure and anticonvulsant activity.

Tuberculostatic Activity

  • Tuberculostatic Activity of Oxadiazole Derivatives : Foks et al. (2004) explored the tuberculostatic potential of 1,3,4-oxadiazole and triazole derivatives in their study. They synthesized various compounds and tested them for their minimum inhibitory concentrations against tuberculosis, highlighting the importance of these compounds in addressing infectious diseases (Foks et al., 2004).

Pharmacological Evaluation

  • Selective 5-HT(1B/1D) Antagonists : Liao et al. (2000) synthesized and evaluated a series of oxadiazole analogues as potent and selective 5-HT(1B/1D) antagonists. These compounds showed promising pharmacological profiles, with potential applications in neuropsychiatric disorders (Liao et al., 2000).

Toxicity Assessment and Tumor Inhibition

  • Computational and Pharmacological Evaluation for Toxicity and Tumor Inhibition : Faheem (2018) conducted a study focusing on the computational and pharmacological evaluation of oxadiazole derivatives. They assessed toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the compound's potential in cancer research (Faheem, 2018).

Antimicrobial Evaluation

  • Synthesis and Antimicrobial Evaluation of Oxadiazole Derivatives : Gul et al. (2017) synthesized a new series of oxadiazole compounds and evaluated their antimicrobial and hemolytic activity. This study underscores the potential use of oxadiazole derivatives in developing new antimicrobial agents (Gul et al., 2017).

Anticancer Agents and Molecular Targets

  • Discovery of Apoptosis Inducers and Anticancer Agents : Cai et al. (2006) utilized a cell-based assay to identify small molecules, including oxadiazoles, that induce apoptosis. They discovered potential anticancer agents and identified molecular targets, showing the compound's relevance in cancer therapy (Cai et al., 2006).

Eigenschaften

IUPAC Name

5-phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-2-8-18-9-11-19(12-10-18)15-16-14(20-17-15)13-6-4-3-5-7-13/h1,3-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPWQUSKLIEQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3-(4-prop-2-ynylpiperazin-1-yl)-1,2,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.